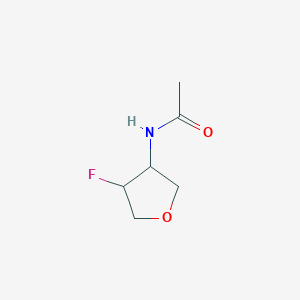

N-(4-fluorooxolan-3-yl)acetamide

Descripción

Significance of Oxolane and Fluoro- Substituents in Bioactive Molecules

The oxolane, or tetrahydrofuran (B95107), ring is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its favorable pharmacokinetic profile. nih.gov Its introduction can enhance aqueous solubility and provide a three-dimensional structure that can be crucial for specific interactions with biological macromolecules.

The strategic placement of fluorine atoms is a widely used tactic in modern drug design. Due to its high electronegativity and small size, fluorine can alter the electronic properties of a molecule, modulate the pKa of nearby functional groups, and block sites of metabolic degradation. nih.gov This often leads to improved potency and a more favorable pharmacokinetic profile.

Rationale for Investigating N-(4-fluorooxolan-3-yl)acetamide

The theoretical rationale for investigating this compound stems from the synergistic potential of its components. The fluorinated oxolane core could offer a unique combination of polarity and metabolic stability, while the acetamide (B32628) moiety provides a key hydrogen bonding feature. The specific placement of the fluorine atom at the 4-position and the acetamide group at the 3-position of the oxolane ring would create a distinct spatial arrangement of functional groups, potentially leading to novel biological activities. Research into this compound could explore its potential as an inhibitor of various enzymes or as a modulator of receptor activity, driven by the unique stereoelectronic properties conferred by the fluoro-substituent.

Overview of Research Scope and Methodologies

A comprehensive investigation into this compound would necessitate a multi-faceted research approach. The initial scope would involve the development of a robust and efficient synthetic route to obtain the target compound with high purity and in sufficient quantities for further studies.

Subsequent research would focus on the detailed characterization of the molecule using a variety of analytical techniques. This would be followed by in vitro biological screening against a panel of relevant targets to identify any potential therapeutic applications.

Physicochemical Properties of Related Compounds

To provide context, the following interactive table outlines some computed properties for the parent compound, N-(oxolan-3-yl)acetamide, and a related fluorinated compound. This data, sourced from PubChem, illustrates the predicted impact of fluorination on molecular properties.

| Property | N-(oxolan-3-yl)acetamide nih.gov | N-(3-Chloro-4-fluoro-phen-yl)acetamide nih.gov |

| Molecular Formula | C6H11NO2 | C8H7ClFNO |

| Molecular Weight | 129.16 g/mol | 187.59 g/mol |

| XLogP3-AA | -0.4 | 1.8 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 1 | 1 |

Note: Data for this compound is not available. The table presents data for structurally related compounds to illustrate general trends.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-fluorooxolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-4(9)8-6-3-10-2-5(6)7/h5-6H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXUOXWSVWKIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1COCC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for N 4 Fluorooxolan 3 Yl Acetamide

Retrosynthetic Analysis of N-(4-fluorooxolan-3-yl)acetamide

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes by breaking the molecule down into simpler, commercially available, or readily synthesizable precursors.

Disconnection Strategies for Amide Linkage Formation

The most evident disconnection in the target molecule is the amide bond. This bond can be retrosynthetically cleaved to yield two primary synthons: 4-fluorooxolan-3-amine and an acetylating agent. This disconnection is strategically sound as the formation of amide bonds is one of the most well-established transformations in organic chemistry.

Scheme 1: Retrosynthetic disconnection of the amide bond in this compound.

The choice of the acetylating agent (where X can be a hydroxyl, chloride, or acetate (B1210297) group) will dictate the specific reaction conditions for the forward synthesis. Standard coupling reagents can be employed if acetic acid (X=OH) is used. Alternatively, more reactive species like acetyl chloride (X=Cl) or acetic anhydride (B1165640) (X=OAc) can be used, often requiring milder conditions.

Approaches for Fluorooxolane Ring Construction

The more complex challenge lies in the construction of the key intermediate, 4-fluorooxolan-3-amine. The retrosynthesis of this fluorooxolane ring can be approached in several ways. One common strategy involves the cyclization of a linear precursor containing the necessary functionalities. For instance, an acyclic amino alcohol with a fluorine atom at the appropriate position can be cyclized via an intramolecular Williamson ether synthesis or a related cyclization reaction.

Another powerful approach is the functionalization of a pre-existing tetrahydrofuran (B95107) or a related cyclic precursor. This could involve the introduction of the fluorine and amine functionalities onto the oxolane ring. Given the challenges of direct fluorination and amination, this often proceeds through multi-step sequences.

Development of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several forward synthetic routes can be proposed and have been explored for analogous structures.

Exploration of Direct N-Acylation Reactions

The final step in the proposed synthesis, the N-acylation of 4-fluorooxolan-3-amine, can be achieved through various established methods. The choice of method often depends on the scale of the reaction, the stability of the starting materials, and the desired purity of the product.

Table 1: Comparison of Common N-Acylation Methods

| Acylating Agent | Coupling Reagent/Conditions | Advantages | Disadvantages |

| Acetic Acid | Carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt, DMAP) nih.gov | Mild conditions, high yields, readily available reagents. | Formation of urea (B33335) byproducts can complicate purification. |

| Acetyl Chloride | Base (e.g., Triethylamine, Pyridine) | High reactivity, fast reactions. | Corrosive, moisture-sensitive, can generate HCl. |

| Acetic Anhydride | Base or Lewis acid catalyst | Less corrosive than acetyl chloride, often gives clean reactions. | Can be less reactive than acetyl chloride. |

For laboratory-scale synthesis, the use of a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) offers a reliable and high-yielding method for the amide bond formation from 4-fluorooxolan-3-amine and acetic acid. nih.gov

Stereoselective Synthesis of the Fluorooxolane Moiety

The presence of two stereocenters in the 4-fluorooxolan-3-yl moiety (at C3 and C4) means that the synthesis must address the control of stereochemistry to produce a single, desired stereoisomer.

One of the most powerful strategies for controlling stereochemistry is the use of a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

In the context of synthesizing the 4-fluorooxolan-3-amine precursor, a chiral auxiliary could be employed at various stages. For example, a chiral auxiliary could be attached to a precursor of the tetrahydrofuran ring to direct a diastereoselective fluorination or amination step.

A plausible approach involves the use of a chiral auxiliary-controlled conjugate addition to an α,β-unsaturated ester or amide, followed by cyclization. For instance, a chiral amine, such as a derivative of pseudoephedrine or a phenylmenthol, can be used to form a chiral enolate, which then undergoes a diastereoselective Michael addition. nih.govnih.gov Subsequent functional group manipulations and cyclization would lead to the enantiomerically enriched fluorooxolane ring.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Aldol reactions, alkylations | High diastereoselectivity, predictable stereochemical outcome. |

| Pseudoephedrine/Pseudoephenamine | Alkylation of amides nih.gov | Forms crystalline derivatives, auxiliary can be cleaved under mild conditions. |

| Camphorsultam | Diels-Alder reactions, alkylations | High diastereoselectivity, robust auxiliary. |

| (S)- or (R)-tert-Butanesulfinamide (Ellman's Auxiliary) | Synthesis of chiral amines osi.lv | Broad applicability, excellent stereocontrol in additions to imines. |

The application of Ellman's auxiliary is particularly relevant for the synthesis of the chiral amine precursor. osi.lv A ketone precursor to the fluorooxolane could be condensed with (R)- or (S)-tert-butanesulfinamide to form a sulfinylimine. Subsequent diastereoselective reduction of the imine and cleavage of the auxiliary would yield the desired enantiomer of 4-fluorooxolan-3-amine.

Asymmetric Catalysis in Fluorination and Cyclization

The stereoselective synthesis of this compound hinges on the precise control of chirality during the formation of the C-F bond and the heterocyclic ring. Asymmetric catalysis offers a powerful strategy to achieve this, primarily through enantioselective fluorocyclization reactions. In this approach, an achiral starting material, typically an unsaturated alcohol or a derivative containing a pendant acetamide (B32628) group, is converted into a chiral fluorinated oxolane using a substoichiometric amount of a chiral catalyst.

Several catalytic systems have been developed for the asymmetric fluorocyclization of alkenes. nih.gov One prominent strategy involves the use of chiral iodine(III) catalysts generated in situ. nih.govacs.org These catalysts, often derived from C₂-symmetric aryl iodides and a chiral lactate (B86563) or similar ligand, activate a fluorine source (such as hydrogen fluoride-pyridine) in the presence of an oxidant (like m-chloroperoxybenzoic acid, mCPBA). nih.govresearchgate.net The chiral environment of the iodine(III) fluoride (B91410) intermediate then directs the fluorination and subsequent cyclization of the substrate, leading to the formation of fluorinated tetrahydrofurans with high enantioselectivity. acs.orgresearchgate.net Research has shown that the catalyst structure, particularly the steric and electronic properties of the ligands, plays a crucial role in determining the stereochemical outcome. acs.org For instance, catalysts with 1-naphthyl substituents have demonstrated superior enantioselectivity compared to those with mesityl or phenanthryl groups in certain fluorocyclizations. acs.org

Another successful approach employs anionic chiral phase-transfer catalysis. acs.orgcapes.gov.brnih.gov In this methodology, a chiral phosphate (B84403) anion is used to form a lipophilic ion pair with a cationic electrophilic fluorinating agent, such as Selectfluor®. acs.orgnih.gov This chiral ion pair shuttles the fluorinating agent into a nonpolar solvent where it can react with the substrate in an asymmetric fashion. acs.org This method has proven effective for the enantioselective fluorocyclization of olefins, offering high yields and stereoselectivity. nih.gov

Metal-based catalytic systems are also prevalent. Complexes of transition metals like nickel, copper, and zinc with chiral ligands (e.g., bis(oxazoline) (BOX) or DBFOX-Ph) have been shown to catalyze the enantioselective fluorination of β-ketoesters, which can be precursors to the target structure. acs.org For example, a catalyst derived from Ni(ClO₄)₂ and a DBFOX-Ph ligand has achieved extremely high levels of enantioselectivity (93–99% ee) in the fluorination of cyclic β-ketoesters. acs.org Similarly, copper-bis(oxazoline) complexes can catalyze these transformations, with additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) being crucial for achieving high enantioselectivity in some cases. acs.org

The general mechanism for these reactions involves the catalyst coordinating with the substrate to create a chiral pocket, which then directs the attack of the fluorinating agent to one face of the double bond, establishing the stereocenter at the C4 position of the oxolane ring. The subsequent intramolecular cyclization of the nucleophile (the hydroxyl or a related group) establishes the second stereocenter at the C3 position.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient pathway to complex molecules and could be adapted for the synthesis of this compound or its key precursors. nih.gov The power of MCRs lies in their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

While no specific MCR has been documented for the direct synthesis of this compound, several established MCRs could be hypothetically employed. For instance, an isocyanide-based MCR like the Ugi four-component reaction (U-4CR) could be envisioned. nih.gov This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov A potential strategy could involve a fluorinated aldehyde, such as 2-fluoro-3-hydroxypropanal, reacting with an amine (e.g., ammonia), a suitable carboxylic acid, and an isocyanide. The resulting Ugi product could possess the core structure, which might then be cyclized to form the oxolane ring in a subsequent step.

Similarly, the Passerini three-component reaction (P-3CR) , which combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide, could be a viable route. nih.gov Using a fluorinated carbonyl component could introduce the necessary fluorine atom, with the resulting product being a potential precursor for cyclization to the desired fluoro-oxolane scaffold.

Another relevant MCR is the Groebke-Blackburn-Bienaymé (GBB-3CR) reaction. This three-component reaction of an aldehyde, an isocyanide, and a suitable amidine or amino-heterocycle is powerful for synthesizing fused heterocyclic systems. rug.nl While not directly applicable to forming the oxolane ring, it demonstrates the principle of using MCRs to build complex scaffolds that could be further elaborated. rug.nl

Optimization of Reaction Conditions

The successful synthesis of this compound, particularly in high yield and with desired stereoselectivity, is critically dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, the catalyst system, temperature, and pressure. numberanalytics.com

Solvent Effects on Reaction Yield and Selectivity

The solvent can profoundly influence the outcome of fluorination and cyclization reactions by affecting reagent solubility, catalyst stability and activity, and the stabilization of transition states. researchgate.net In fluorocyclization reactions, a range of solvents have been tested. For instance, in the I(I)/I(III) catalyzed fluorocyclization of N-allylcarboxamides to form fluorinated oxazolines, a related heterocyclic system, 1,2-dichloroethane (B1671644) (DCE) was found to be an effective solvent. nih.gov

Polar aprotic solvents like acetonitrile (B52724) (MeCN) are commonly used in catalytic fluorinations. acs.org However, in some systems, less polar solvents are preferred to minimize background, uncatalyzed reactions, especially when using phase-transfer catalysis. acs.org Highly fluorinated solvents, such as hexafluoroisopropanol (HFIP), have been shown to be crucial additives for achieving high enantioselectivity in certain copper-catalyzed fluorinations, likely due to their ability to stabilize catalytic intermediates through hydrogen bonding. acs.org Tetrahydrofuran (THF) itself is a moderately polar, water-miscible solvent and its use can be explored, although its potential to react under certain conditions must be considered. wikipedia.orgnih.gov The selection of the optimal solvent often involves screening a panel of candidates to find the best balance between reaction rate, yield, and stereoselectivity.

Table 1: Effect of Solvent on a Representative Asymmetric Fluorocyclization Reaction

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | DCE | 85 | 92 |

| 2 | CH₂Cl₂ | 78 | 90 |

| 3 | MeCN | 65 | 75 |

| 4 | Toluene | 50 | 88 |

| 5 | THF | 72 | 85 |

Note: Data is illustrative and based on typical findings in asymmetric fluorocyclization literature. Actual results will vary based on the specific substrate and catalyst system.

Catalyst Systems for Enhanced Efficiency

The choice of catalyst is paramount for achieving high efficiency and enantioselectivity. cas.cn As discussed in section 2.2.2.2, both metal-based and organocatalytic systems are effective. Chiral hypervalent iodine catalysts have emerged as a powerful tool for asymmetric fluorocyclization. nih.govacs.org The efficiency of these catalysts can be tuned by modifying the chiral ligand; for example, lactate-derived catalysts with bulky naphthyl groups have shown enhanced selectivity. acs.org

Phase-transfer catalysts, particularly chiral phosphate anions, are highly efficient in bringing insoluble cationic fluorinating agents like Selectfluor® into the reaction phase, enabling asymmetric transformations that would otherwise be difficult. acs.orgcapes.gov.br

In metal catalysis, the combination of the metal center and the chiral ligand dictates performance. Nickel, copper, and zinc complexes with ligands such as DBFOX-Ph and bis(oxazolines) are prominent. acs.org The efficiency of these systems can be further enhanced by additives or by using fluorous ligands, which can also facilitate catalyst recycling. rsc.org

Table 2: Comparison of Catalyst Systems for Asymmetric Fluorination

| Entry | Catalyst System | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Chiral Iodine(III) / (R,R)-1d | HF-Pyridine / mCPBA | 83 | 93 | acs.org |

| 2 | Ni(ClO₄)₂ / DBFOX-Ph | NFSI | >95 | 99 | acs.org |

| 3 | Cu(OTf)₂ / Bis(oxazoline) | NFSI | 85 | >80 | acs.org |

| 4 | Chiral Phosphate Anion | Selectfluor® | High | High | acs.orgnih.gov |

Note: NFSI = N-fluorobenzenesulfonimide. Data is for representative reactions on analogous substrates.

Temperature and Pressure Parameter Optimization

Table 3: Effect of Temperature on Enantioselectivity and Yield in a Chiral Iodine-Catalyzed Fluorocyclization

| Entry | Substrate | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Styrene derivative 2a | -35 | 83 | 93 |

| 2 | Styrene derivative 2a | -50 | 65 | 96 |

| 3 | Styrene derivative 2i | -35 | 75 | 88 |

| 4 | Styrene derivative 2i | -50 | 58 | 94 |

Note: Data adapted from findings on analogous systems reported in the literature. acs.orgresearchgate.net

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. The specific protocol will depend on the reaction conditions and the physicochemical properties of the product, such as its polarity and solubility.

A typical workup procedure for a fluorination reaction might begin with quenching any unreacted, hazardous reagents. For instance, if elemental fluorine was used, the reaction mixture would be purged with an inert gas like nitrogen. google.comgoogle.com This is often followed by dilution with water and neutralization of any acidic or basic components. google.com

The product is then typically extracted from the aqueous phase into a suitable organic solvent. The choice of solvent is critical and depends on the polarity of the target molecule. Given the presence of the acetamide and ether functionalities, this compound is expected to be a relatively polar compound, potentially exhibiting some water solubility. dundee.ac.uk This could make extraction challenging and may necessitate the use of more polar extraction solvents or repeated extractions to ensure a high recovery rate. In cases of high water solubility, an alternative to an aqueous work-up might be required, such as direct filtration and purification. dundee.ac.uk

The primary method for purification of the crude product is column chromatography. google.comgoogle.com Silica (B1680970) gel is the most common stationary phase for purifying moderately polar organic compounds. A solvent system, typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is used as the eluent. The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the desired product.

For separating enantiomers produced in an asymmetric synthesis, chiral chromatography is necessary. This can be done using either chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC), with the latter often being faster and using less solvent. researchgate.net

Finally, if the purified compound is a solid, recrystallization from a suitable solvent or solvent mixture can be employed as a final purification step to remove trace impurities and obtain a crystalline product of high purity. google.comgoogle.com The purity of the final product is then confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Chromatographic Separations

Chromatographic methods are instrumental in the purification of this compound, offering high-resolution separation based on the differential partitioning of the compound between a stationary phase and a mobile phase. The choice of the chromatographic technique and conditions is dictated by the scale of the purification and the nature of the impurities.

Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a common and effective method. The polarity of the eluent system is a crucial parameter that is optimized to achieve efficient separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed. For compounds with similar structures, such as acetamides, a mixture of hexane (B92381) and ethyl acetate is frequently used. In the purification of a related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, column chromatography over silica gel with a hexane:ethyl acetate (9:1 v/v) eluent system proved to be effective. nih.gov It is plausible that a similar solvent system could be adapted for the purification of this compound.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of highly pure samples, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for the separation of moderately polar compounds like this compound. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile or methanol (B129727), sometimes with the addition of acids like formic acid or phosphoric acid to improve peak shape. nih.gov For instance, the separation of a similar acetamide derivative, N-(3-amino-4-methylphenyl)-acetamide, was successfully achieved using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov

Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of the synthesis and for the initial development of a suitable solvent system for column chromatography. youtube.com For the analysis of N-(4-aminophenyl) acetamide, a related compound, TLC with a silica gel plate and a mobile phase of ethyl acetate-hexane (50:50) was utilized. youtube.com This indicates that a similar solvent system could be a good starting point for the TLC analysis of this compound.

Table 1: Chromatographic Purification Methods for Acetamide Derivatives

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|---|

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Column Chromatography | SiO₂ | Hexane:Ethyl Acetate (9:1 v/v) | nih.gov |

| N-(3-amino-4-methylphenyl)-acetamide | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | nih.gov |

| N-(4-aminophenyl) acetamide | Thin-Layer Chromatography | Silica Gel Plate | Ethyl Acetate-Hexane (50:50) | youtube.com |

Recrystallization and Crystallization Methods

Recrystallization is a powerful purification technique for solid compounds, relying on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The process generally involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. youtube.com

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For acetamide derivatives, various organic solvents can be considered. For example, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide was recrystallized from a diethyl ether solution to yield colorless plates. nih.gov In another instance, the purification of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by crystallization from acetonitrile. organic-chemistry.org

The process of crystallization can be influenced by several factors, including the rate of cooling. Slower cooling generally promotes the growth of larger, purer crystals as it allows for the selective incorporation of the desired molecules into the crystal lattice. youtube.com After crystallization, the purified solid is typically collected by filtration, for instance, using a Buchner or Hirsch funnel, and then washed with a small amount of cold solvent to remove any residual impurities. youtube.com

In some cases, a simple filtration can be an effective purification step. For example, during the synthesis of a fluoroalkylidene-oxetane derivative, a simple filtration was used to remove sodium chloride and bromide salts when the reaction was performed in acetone. beilstein-journals.org

Table 2: Recrystallization Solvents for Acetamide Derivatives

| Compound | Recrystallization Solvent | Reference |

|---|---|---|

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Diethyl Ether | nih.gov |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Acetonitrile | organic-chemistry.org |

| Acetanilide | Water | youtube.com |

Structural Elucidation and Conformational Analysis of N 4 Fluorooxolan 3 Yl Acetamide

Spectroscopic Characterization

A suite of spectroscopic techniques has been employed to probe the molecular structure of N-(4-fluorooxolan-3-yl)acetamide, each providing unique insights into its connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons in the acetamide (B32628) and fluorooxolane moieties. The chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule. For instance, the protons on the oxolane ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. rsc.orgorganicchemistrydata.orgspectrabase.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. hmdb.cachemicalbook.comspectrabase.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms, allowing for the assignment of each carbon in the molecule. hmdb.cachemicalbook.comspectrabase.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool for its characterization. biophysics.orgalfa-chemistry.comnih.gov The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to the local electronic environment. biophysics.orgalfa-chemistry.comnih.gov The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals that might overlap in ¹H NMR. biophysics.orgnih.gov The coupling between the fluorine atom and adjacent protons (J-coupling) provides valuable information for confirming the structure and determining the relative stereochemistry. rsc.orgbiophysics.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. rsc.orgscielo.br HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range couplings, further solidifying the structural assignment. scielo.br These experiments are crucial for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra. rsc.orgscielo.br

Below are interactive data tables summarizing the expected chemical shifts for this compound based on analogous compounds.

¹H NMR Chemical Shift Data (Predicted)

| Protons | Chemical Shift (ppm) |

|---|---|

| CH₃ (acetamide) | ~1.9-2.1 |

| NH (amide) | ~5.5-8.5 |

| CH -N (oxolane) | ~4.0-4.5 |

| CH -F (oxolane) | ~4.8-5.2 |

¹³C NMR Chemical Shift Data (Predicted)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C H₃ (acetamide) | ~23 |

| C =O (amide) | ~170 |

| C H-N (oxolane) | ~50-60 |

| C H-F (oxolane) | ~90-100 (doublet due to C-F coupling) |

| C H₂ (oxolane) | ~70-80 |

¹⁹F NMR Chemical Shift Data (Predicted)

| Fluorine Environment | Chemical Shift (ppm) vs. CFCl₃ |

|---|

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1650 cm⁻¹ corresponds to the C=O stretching vibration of the amide group (Amide I band). researchgate.netnih.govnist.gov The N-H stretching vibration of the secondary amide should appear as a distinct band in the region of 3300-3100 cm⁻¹. researchgate.netnih.govresearchgate.net The C-F stretching vibration will likely be observed in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The C-O-C stretching of the oxolane ring will also produce strong signals in this region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, as is the C-H stretching of the methyl and oxolane groups.

Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3100 |

| C=O | Stretch (Amide I) | ~1650 |

| N-H | Bend (Amide II) | ~1550 |

| C-F | Stretch | 1100-1000 |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nist.govnist.govmassbank.euopenaccessjournals.com

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the amide bond, loss of the acetyl group, and fragmentation of the fluorooxolane ring.

Predicted Fragmentation Pattern

| Fragment | m/z |

|---|---|

| [M]⁺ | 147.07 |

| [M - CH₃CO]⁺ | 104.06 |

| [C₄H₇FO]⁺ | 90.05 |

Solid-State Structural Investigations

The study of the solid-state structure of a compound provides crucial information about its three-dimensional arrangement and the intermolecular forces that govern its crystal packing.

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.govnih.govnih.govnih.govsemanticscholar.orgresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecular conformation in the solid state.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions.

Hydrogen Bonding: The presence of the amide group in this compound makes it a prime candidate for forming strong intermolecular hydrogen bonds. mdpi.com The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. mdpi.com These N-H···O=C hydrogen bonds are expected to be a dominant feature in the crystal packing, often leading to the formation of chains or sheets of molecules. nih.govnih.govnih.govnih.govsemanticscholar.orgmdpi.com

Halogen Bonding: Although fluorine is the least polarizable halogen and generally a weak halogen bond donor, the possibility of C-F···O or C-F···N interactions cannot be entirely ruled out, especially in the absence of stronger competing interactions. nih.gov The presence and nature of any halogen bonding would be revealed by short contact distances and specific geometric arrangements in the crystal structure. nih.gov

The combination of these spectroscopic and crystallographic techniques provides a comprehensive and detailed understanding of the structural and conformational properties of this compound.

No Publicly Available Research Data Found for this compound

Despite a comprehensive search for scientific literature and data, no specific research findings concerning the structural elucidation, conformational analysis, or crystallographic properties of the chemical compound this compound could be located.

Extensive searches were conducted to find scholarly articles, crystallographic databases, and other scientific resources that would provide the necessary information to fulfill the detailed request for an article on this specific compound. The search terms included various combinations of the compound name with terms such as "structural analysis," "crystallography," "conformational analysis," "powder X-ray diffraction," "Hirshfeld surface analysis," and "dihedral angles."

The search results yielded information on other fluoro- and acetamide-containing compounds. While these studies provide insights into the methodologies requested, such as Hirshfeld surface analysis and dihedral angle calculations, the specific data is for structurally different molecules. Applying these findings to this compound would be scientifically inaccurate and speculative.

Therefore, the requested article, which was to be strictly structured around the provided outline and focused solely on this compound, cannot be generated at this time due to the absence of published research on this particular molecule. The level of detail required for each section and subsection, including data tables on conformational preferences, polymorphic studies, and quantitative contributions to crystal packing, necessitates specific experimental or computational data that is not currently in the public domain.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that research on it has not been published in publicly accessible forums.

Table of Compounds Mentioned

Computational Chemistry and Theoretical Studies of N 4 Fluorooxolan 3 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of N-(4-fluorooxolan-3-yl)acetamide at the atomic level. These methods, grounded in the fundamental principles of quantum mechanics, allow for the precise determination of electronic structure, molecular geometry, and vibrational frequencies.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of this compound. This method is employed to determine the molecule's ground-state electronic structure and to optimize its geometry. DFT calculations, often utilizing functionals like B3LYP, provide a balance between computational cost and accuracy. nih.govnih.govresearchgate.net

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its constituent atoms. The outputs of these calculations, including optimized coordinates and electronic properties, are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

A hypothetical table of optimized geometrical parameters for this compound, as would be derived from DFT calculations, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.38 Å |

| C=O | 1.23 Å | |

| N-H | 1.01 Å | |

| C-N | 1.35 Å | |

| Bond Angle | O-C-C | 109.5° |

| C-N-H | 120.0° | |

| F-C-C | 109.5° | |

| Dihedral Angle | H-N-C-C | 180.0° |

Ab Initio Methods for High-Accuracy Energy Calculations

For situations demanding higher accuracy, ab initio methods are employed. These methods, which are based on first principles without empirical parameterization, can provide very precise energy calculations. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation, leading to more accurate energetic predictions for different conformations of this compound. These high-accuracy calculations are particularly valuable for resolving small energy differences between various molecular structures.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using DFT, is essential for characterizing the stationary points on the potential energy surface as either minima (stable structures) or saddle points (transition states). researchgate.netnih.gov For this compound, the calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of its chemical bonds.

The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data, if available, to validate the accuracy of the computational model. nih.gov Key vibrational modes for this molecule would include the N-H stretch, the C=O stretch of the amide group, and the C-F stretch.

A representative table of calculated vibrational frequencies for this compound is provided below.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Amide | ~3300 |

| C=O Stretch | Amide I | ~1680 |

| N-H Bend | Amide II | ~1550 |

| C-F Stretch | Fluoroalkane | ~1100 |

Conformational Landscape Exploration

The flexibility of the oxolane ring and the rotation around the C-N amide bond in this compound give rise to a complex conformational landscape. Understanding this landscape is crucial for predicting the molecule's predominant shapes and their influence on its properties.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a systematic method to explore the conformational space of a molecule. q-chem.comresearchgate.netsemanticscholar.org For this compound, PES scans would involve systematically rotating specific dihedral angles, such as the one defining the orientation of the acetamide (B32628) group relative to the oxolane ring, and calculating the energy at each step. This process reveals the energy barriers between different conformers and identifies the most stable conformations. researchgate.net The resulting energy profile provides a clear picture of the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time. These simulations provide insights into how the molecule explores its conformational space, the timescales of these transitions, and the influence of solvent on its dynamic behavior. MD simulations are particularly useful for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules, by revealing the dynamic nature of its structure.

Reactivity and Selectivity Predictions

Fukui function analysis is a method rooted in density functional theory (DFT) used to predict the most reactive sites within a molecule. nih.govresearchgate.net It identifies which atoms are most susceptible to electrophilic attack (attack by an electron-deficient species), nucleophilic attack (attack by an electron-rich species), and radical attack. researchgate.net This is achieved by calculating the change in electron density at each atomic site upon the addition or removal of an electron.

For this compound, this analysis would pinpoint the specific atoms likely to engage in chemical reactions. For instance, it could identify the carbonyl oxygen or the nitrogen atom of the acetamide group as potential nucleophilic sites, and carbon atoms adjacent to electronegative atoms (fluorine and oxygen) as potential electrophilic sites. However, without specific published research, a quantitative ranking of these sites is not possible.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.comresearchgate.net Green or yellow areas represent neutral potential. youtube.comresearchgate.net

An MEP map for this compound would likely show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom attached to the amide nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The fluorine atom would also contribute to a localized negative potential. This qualitative prediction cannot be substantiated with specific potential values without dedicated computational studies.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.govresearchgate.net This is a cornerstone of modern drug discovery. nih.gov

Docking simulations place the ligand into the binding site of a target protein and evaluate the feasibility of the interaction. This can predict the specific amino acid residues that the ligand might interact with through hydrogen bonds, hydrophobic interactions, or electrostatic forces. Given that various acetamide derivatives have been investigated as inhibitors for enzymes like urease researchgate.netmdpi.com and α-glucosidase nih.gov, or for their anticancer properties nih.gov, it is plausible that this compound could be modeled against similar targets. However, no studies have been published that predict its specific protein targets or interaction modes.

Following the prediction of a binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. A lower binding energy or a higher score (depending on the software) suggests a more stable and potentially more potent interaction. Common scores include the MolDock Score and Ligand Efficiency (LE1). Without docking studies performed on this compound, no such binding affinity data can be reported.

The insights gained from docking and molecular modeling guide the process of structure-based drug design. By understanding how a compound like this compound might interact with a biological target, medicinal chemists can propose modifications to its structure to enhance potency, selectivity, or pharmacokinetic properties. For example, if modeling suggested a void in the binding pocket, the molecule could be altered to fill that space, thereby increasing binding affinity. As no initial modeling data exists for the title compound, any discussion of design implications would be purely speculative.

Preclinical Biological Activity and Mechanistic Investigations of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, no specific preclinical biological activity or mechanistic investigation data is currently available for the chemical compound this compound.

Extensive searches were conducted to identify studies related to the in vitro biological screening and molecular-level mechanistic investigations of this compound. However, these searches did not yield any published research, patents, or database entries detailing the compound's activity in the following areas:

Cell-Based Assays for Specific Biological Pathways: No information exists on the testing of this compound in cell-based models to determine its effects on any specific biological pathways.

Enzyme Inhibition Assays: There are no public records of this compound being screened for its inhibitory activity against any enzymes.

Receptor Binding Studies: Data regarding the affinity and binding of this compound to any biological receptors is not available in the public domain.

Investigation of Target Engagement: Without identified biological targets, no studies on the engagement of this compound with specific proteins or macromolecules have been reported.

Elucidation of Signaling Cascade Modulation: Consequently, there is no information on how this compound might modulate any intracellular signaling cascades.

Therefore, it is not possible to provide an article with detailed research findings or data tables as requested in the outline. The absence of such information in the scientific literature indicates that this compound may be a novel compound that has not yet been subjected to significant preclinical biological evaluation, or the results of such studies have not been made public.

Preclinical Biological Activity and Mechanistic Investigations of N 4 Fluorooxolan 3 Yl Acetamide

Mechanistic Studies at the Molecular Level

Structure-Activity Relationship (SAR) Studies on N-(4-fluorooxolan-3-yl)acetamide Derivatives

The systematic investigation of how chemical structure modifications influence the biological activity of a compound is a cornerstone of medicinal chemistry. For this compound, SAR studies are pivotal in understanding the contribution of its core components: the fluorooxolane ring and the acetamide (B32628) moiety.

The oxolane (tetrahydrofuran) ring in this compound contains stereocenters, and the spatial arrangement of the fluorine atom and the acetamide group can significantly dictate the molecule's interaction with biological targets. The introduction of a fluorine atom can alter the conformation of the oxolane ring and its electronic properties, potentially enhancing binding affinity and metabolic stability.

Research on related chiral compounds has consistently demonstrated that stereochemistry plays a critical role in biological activity. For instance, studies on nature-inspired 3-Br-acivicin isomers revealed that only the natural (5S, αS) isomers exhibited significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. This highlights the general principle that different stereoisomers can have markedly different pharmacological profiles. In the context of this compound, it is hypothesized that the relative orientation of the fluorine atom and the acetamide group (cis vs. trans) would lead to distinct biological activities.

No specific research data is publicly available for the direct impact of fluorooxolane stereochemistry on the biological activity of this compound.

The acetamide group (-NHC(O)CH3) is a common functional group in many biologically active compounds and provides a key point for structural modification to probe its influence on activity. Modifications can include altering the alkyl group, replacing the acetyl group with other acyl groups, or substituting the amide N-H with various substituents.

Studies on other acetamide-containing compounds have shown that such modifications can profoundly impact biological effects. For example, in a series of flavonoid acetamide derivatives, modification of hydroxyl groups to acetamide moieties significantly improved bioavailability, although it decreased antioxidant activity. This trade-off underscores the importance of the acetamide group in modulating pharmacokinetic and pharmacodynamic properties.

Specific data on the effects of modifying the acetamide moiety in this compound derivatives is not currently available in published literature.

Introducing various substituents onto the oxolane ring or modifying the acetamide group can systematically alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These changes, in turn, can affect target binding, cell permeability, and metabolic stability.

For instance, in studies of benzimidazole (B57391) opioids, substitutions on the benzyl (B1604629) ring were found to significantly affect analgesic potency, with an ethoxy group being more favorable than other substituents like methoxy (B1213986) or halogens. This demonstrates the fine-tuning of biological response that can be achieved through targeted substitutions. For this compound derivatives, introducing small alkyl or electron-withdrawing/donating groups on the oxolane ring could be explored to map the steric and electronic requirements for optimal activity.

Detailed research findings on the specific substituent effects for this compound are not publicly documented.

Preclinical In Vivo Studies (Animal Models)

Following in vitro characterization and SAR studies, promising candidates typically advance to preclinical in vivo studies in animal models to assess their pharmacodynamics and efficacy in a physiological setting.

Pharmacodynamic (PD) studies aim to understand what a drug does to the body. For this compound, this would involve measuring its effect on specific biomarkers or physiological parameters that are relevant to its intended therapeutic target. For example, if the compound is being investigated as an anti-inflammatory agent, PD endpoints could include the measurement of inflammatory cytokines or markers of immune cell infiltration in animal models of inflammation.

There is no publicly available information on the assessment of pharmacodynamic endpoints for this compound in preclinical animal models.

The ultimate goal of preclinical development is to demonstrate the therapeutic potential of a compound in relevant disease models. Depending on the initial biological activity observed in vitro, this compound could be evaluated in various animal models. For instance, if it showed antimicrobial activity, it would be tested in infection models. If it exhibited cytotoxic effects against cancer cell lines, its anti-tumor efficacy would be assessed in rodent cancer models.

While there is no specific data for this compound, studies on other novel acetamide derivatives have shown promise in various disease models. For example, certain phenoxy acetamide derivatives have been investigated as potential anti-cancer and anti-convulsant agents.

Currently, there are no published preclinical in vivo efficacy studies for this compound in any disease models.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Optimization

Synthesis of Analogues with Modified Oxolane Ring

The oxolane (tetrahydrofuran) ring is a key structural feature that can be systematically modified to probe its role in ligand-receptor interactions.

Varying Fluoro-Substitution Pattern on Oxolane

The position and number of fluorine substituents on the oxolane ring can significantly impact the molecule's conformation, lipophilicity, and metabolic stability. nih.govnih.gov Strategic placement of fluorine can block sites of metabolism or introduce favorable electronic interactions. nih.gov

Regioisomeric Fluorination: Synthesis of isomers with the fluorine atom at the 2- or 3-position of the oxolane ring would allow for an investigation into the importance of the fluorine's location relative to the acetamide (B32628) group. The electronic properties at the C-1 position of classical cannabinoids, for instance, have been shown to be crucial for receptor affinity, a principle that could be analogous here. nih.gov

Difluorination and Polyfluorination: The introduction of additional fluorine atoms can further alter the compound's properties. For example, difluorination can have varied effects on inhibitory potency depending on the substitution pattern. nih.gov

Table 1: Proposed Oxolane Ring Fluorination Analogues

| Compound Name | Modification | Rationale |

| N-(2-fluorooxolan-3-yl)acetamide | Regioisomeric fluorine placement | Evaluate the impact of fluorine position on activity. |

| N-(3,4-difluorooxolan-3-yl)acetamide | Gem-difluorination | Increase steric bulk and alter electronic properties. |

| N-(2,2-difluorooxolan-3-yl)acetamide | Vicinal difluorination | Modulate ring pucker and metabolic stability. |

Introduction of Additional Substituents on the Oxolane Ring

The introduction of other functional groups onto the oxolane ring can provide additional points of interaction with a biological target and can be used to fine-tune the molecule's physicochemical properties.

Alkylation: The addition of small alkyl groups (e.g., methyl, ethyl) can probe for steric tolerance in the binding pocket.

Hydroxylation: The introduction of a hydroxyl group can provide a new hydrogen bond donor/acceptor, potentially increasing binding affinity.

Fused Rings: The synthesis of derivatives with a ring fused at the C7 and C8 positions of a quinolone structure has been reported to lead to potent anticancer activities, a strategy that could be adapted to the oxolane ring. researchgate.net

Table 2: Proposed Analogues with Additional Oxolane Substituents

| Compound Name | Modification | Rationale |

| N-(4-fluoro-2-methyloxolan-3-yl)acetamide | Methylation | Probe for steric effects in the binding site. |

| N-(4-fluoro-5-hydroxyoxolan-3-yl)acetamide | Hydroxylation | Introduce a hydrogen bonding group. |

| N-(4-fluoro-2-oxoxolan-3-yl)acetamide | Carbonyl introduction | Introduce a polar group and potential metabolic site. |

Ring Expansion or Contraction of the Oxolane System

Altering the size of the heterocyclic ring can have a profound effect on the conformation and positioning of the substituent groups.

Ring Contraction to Oxetane (B1205548): The synthesis of N-(3-fluorooxetan-2-yl)acetamide would result in a more strained four-membered ring system. acs.orgresearchgate.net This can alter the bond angles and distances of the substituents, potentially leading to a better fit in a binding pocket. acs.org

Ring Expansion to Tetrahydropyran: The synthesis of N-(5-fluorotetrahydropyran-4-yl)acetamide would create a less strained six-membered ring. This can provide a different conformational profile for the molecule. rsc.orgnih.gov Carbocation rearrangements can sometimes lead to ring expansion, for instance, from a five-membered to a six-membered ring. masterorganicchemistry.com

Table 3: Proposed Analogues with Altered Ring Systems

| Compound Name | Modification | Rationale |

| N-(3-fluorooxetan-2-yl)acetamide | Ring contraction | Alter substituent geometry due to increased ring strain. |

| N-(5-fluorotetrahydropyran-4-yl)acetamide | Ring expansion | Provide a different conformational landscape. |

Exploration of Acetamide Moiety Variations

The acetamide group provides a key hydrogen bond donor and acceptor and is a common functionality in drug molecules. archivepp.commdpi.com Its modification is a well-established strategy in medicinal chemistry.

N-Alkylation and N-Acylation of the Amide Nitrogen

Modification of the amide nitrogen can influence its hydrogen bonding capacity and introduce new steric or electronic features.

N-Alkylation: The introduction of a small alkyl group (e.g., methyl, ethyl) on the amide nitrogen removes the hydrogen bond donating capability and increases lipophilicity. rsc.orgorganic-chemistry.org

N-Acylation: Acylation with different acyl groups can introduce a variety of substituents, allowing for the exploration of a wider range of chemical space.

Table 4: Proposed N-Alkylated and N-Acylated Analogues

| Compound Name | Modification | Rationale |

| N-(4-fluorooxolan-3-yl)-N-methylacetamide | N-Methylation | Remove H-bond donor, increase lipophilicity. |

| N-(4-fluorooxolan-3-yl)-N-propionylacetamide | N-Propionylation | Explore larger acyl groups for additional interactions. |

| N-cyclopropyl-N-(4-fluorooxolan-3-yl)acetamide | N-Cyclopropylation | Introduce a strained ring for unique conformational effects. |

Isosteric Replacement of the Acetamide Carbonyl

Bioisosteric replacement of the amide bond is a common strategy to improve metabolic stability and other pharmacokinetic properties. nih.govmagtech.com.cndrughunter.com

Sulfonamides: Replacing the acetamide with a sulfonamide group can introduce a tetrahedral geometry and alter the hydrogen bonding pattern. cambridgemedchemconsulting.com

Heterocycles: Heterocyclic rings such as 1,2,4-oxadiazoles or 1,2,3-triazoles can act as amide bioisosteres, often with improved metabolic stability. nih.govdrughunter.comcambridgemedchemconsulting.com The 1,2,3-triazole, for example, is resistant to cleavage by proteases. cambridgemedchemconsulting.com

Trifluoroethylamine: The replacement of an arylamide group with a trifluoroethylamine bioisostere has been shown to improve potency and selectivity in some cases. drughunter.com

Table 5: Proposed Analogues with Isosteric Replacement of the Acetamide Carbonyl

| Compound Name | Modification | Rationale |

| N-(4-fluorooxolan-3-yl)methanesulfonamide | Sulfonamide replacement | Alter geometry and H-bonding. |

| 3-((4-fluorooxolan-3-yl)amino)-1,2,4-oxadiazol-5-one | Oxadiazole replacement | Improve metabolic stability. nih.gov |

| 1-(4-fluorooxolan-3-yl)-5-methyl-1H-1,2,3-triazole | Triazole replacement | Introduce a metabolically stable amide isostere. cambridgemedchemconsulting.com |

Conjugation Strategies for Enhanced Properties

Conjugation of a lead compound to another molecular entity is a powerful strategy to enhance its therapeutic properties. This can involve improving targeting, modulating solubility, or altering the release profile of the active agent.

Linker Chemistry for Bioconjugation

Bioconjugation connects a biologically active molecule, such as N-(4-fluorooxolan-3-yl)acetamide, to a larger biomolecule like an antibody or a polymer. This process relies on a chemical linker that joins the two components. The choice of linker is critical as it influences the stability, solubility, and release mechanism of the conjugate. symeres.comabzena.com Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com

Cleavable Linkers: These are designed to release the drug under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes like cathepsins in target cells. symeres.comabzena.com For a molecule like this compound, a linker could be attached by modifying the acetamide group or by introducing a reactive handle onto the oxolane ring, provided this does not disrupt the binding to its pharmacological target.

Non-cleavable Linkers: These form a stable bond between the drug and the biomolecule. The drug is released upon the complete degradation of the biomolecule, for instance, within the lysosome. nih.gov This approach can offer greater stability in circulation. nih.gov

The table below outlines potential linker types and their characteristics for the bioconjugation of this compound derivatives.

| Linker Type | Cleavage Mechanism | Potential Attachment Point on Scaffold | Key Characteristics |

| Hydrazone | Acid-labile (low pH in endosomes/lysosomes) | Modification of the acetyl group to introduce a ketone | Sensitive to acidic environments, allowing for targeted release in intracellular compartments. abzena.com |

| Disulfide | Reduction (high glutathione (B108866) concentration in cells) | Introduction of a thiol-containing substituent | Exploits the difference in redox potential between the extracellular and intracellular environments. |

| Peptide | Enzymatic (e.g., by cathepsins) | Amide bond formation with a peptide linker | Offers high specificity for release within the target cell, leveraging tumor-associated proteases. nih.gov |

| Maleimide (B117702) | Thiol-reactive (for conjugation to cysteine residues) | Introduction of a maleimide group on a side chain | Commonly used for creating stable thioether bonds in antibody-drug conjugates (ADCs). sci-hub.se |

Prodrug Design Based on this compound Scaffold

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov This approach can be used to overcome various pharmaceutical challenges, including poor solubility, instability, or low bioavailability. nih.govnih.gov For this compound, several prodrug strategies could be envisioned, primarily by modifying the acetamide moiety.

The amide bond is generally stable, which can be advantageous for ensuring the prodrug reaches its target before activation. youtube.com However, this stability also presents a challenge for designing systems that release the active amine or amide drug efficiently. nih.govyoutube.com

Possible prodrug strategies for the this compound scaffold are presented below:

| Prodrug Strategy | Potential Modification | Activation Mechanism | Desired Outcome |

| N-Acylation | Addition of a second acyl group to the amide nitrogen | Enzymatic cleavage by amidases | Improved lipophilicity for better membrane permeability. |

| N-Acyloxymethyl Ethers | Attachment of an acyloxymethyl group to the amide nitrogen | Esterase-mediated cleavage followed by spontaneous decomposition | Can enhance solubility and bioavailability. |

| N-Mannich Bases | Reaction with an aldehyde and a secondary amine | Chemical or enzymatic hydrolysis | Can increase lipophilicity and modulate pKa to improve absorption. nih.gov |

| Amino Acid Conjugates | Coupling of an amino acid to the N-terminus | Targeting of peptide transporters (e.g., PEPT1) and enzymatic cleavage | Enhanced absorption and targeted delivery. nih.gov |

Stereochemical Control in Analogue Synthesis

This compound possesses two stereocenters at positions 3 and 4 of the oxolane ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry of a molecule is often crucial for its biological activity, as pharmacological targets are chiral. Therefore, precise control over the stereochemistry during synthesis is paramount for developing an effective and selective drug.

Diastereoselective and Enantioselective Approaches

The synthesis of fluorinated heterocycles with high stereocontrol is a significant area of research in organic chemistry. nih.govnih.gov Various strategies can be employed to achieve the desired diastereomers and enantiomers of this compound.

Enantioselective Fluorination: The introduction of the fluorine atom can be achieved using chiral fluorinating agents, which selectively deliver fluorine to one face of a prochiral enolate intermediate derived from a suitable oxolane precursor. acs.orgkaist.ac.kr

Asymmetric Cycloadditions: [2+2] cycloaddition reactions between an alkene and a carbonyl compound can be rendered enantioselective using chiral catalysts to form the oxetane ring, a related four-membered ring system. beilstein-journals.org Similar principles can be applied to the synthesis of five-membered oxolane rings.

Enzymatic Methods: Enzymes such as lipases or reductases can be used for the kinetic resolution of racemic intermediates or for the enantioselective synthesis of chiral building blocks. nih.gov For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic 3-amino-4-fluorooxolane precursor, allowing for the separation of the two enantiomers.

A hypothetical enantioselective synthesis could start from a commercially available chiral building block or employ a chiral auxiliary to guide the stereochemical outcome of the reactions.

Chromatographic Resolution of Enantiomers

When a synthetic route produces a mixture of stereoisomers, chromatographic resolution is often employed to separate them. This technique is crucial for both analytical characterization and for obtaining enantiomerically pure compounds for biological evaluation.

The separation of fluorinated compounds and their stereoisomers can be challenging but is achievable with modern chromatographic techniques. nih.govacs.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and provides higher resolution than HPLC for certain classes of compounds. nih.gov It uses supercritical carbon dioxide as the mobile phase, often with a co-solvent like methanol (B129727) or ethanol. nih.gov

Gas Chromatography (GC): For volatile derivatives, chiral GC columns can be used for separation.

The table below details various chiral stationary phases and their applicability to the resolution of enantiomers like those of this compound.

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phases (for HPLC/SFC) | Suitability for this compound |

| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov | Hexane (B92381)/Isopropanol, CO₂/Methanol | Highly versatile and often successful for a wide range of compounds, including those with amide and fluoro groups. |

| Pirkle-type (e.g., DNB-phenylglycine) | π-π interactions, hydrogen bonding, and dipole stacking between the CSP and the analyte. | Hexane/Isopropanol | Effective for molecules containing aromatic rings and polar functional groups. |

| Crown Ether-based | Host-guest complexation, particularly effective for primary amines. | Aqueous buffers | Could be used for the resolution of the 3-amino-4-fluorooxolane precursor. |

| Fluorinated Stationary Phases | Can offer unique selectivity for fluorinated compounds based on dipole-dipole interactions and fluorophilic/fluorophobic effects. researchgate.netoup.com | Acetonitrile (B52724)/Water, Methanol/Water | May provide enhanced resolution for separating fluorinated isomers. acs.org |

Future Research Directions and Translational Perspectives

Advanced Mechanistic Investigations using Omics Technologies

To gain a granular understanding of the biological effects of N-(4-fluorooxolan-3-yl)acetamide, the application of "omics" technologies is indispensable. These high-throughput methods can provide a holistic view of the molecular changes induced by the compound within a biological system.

| Omics Technology | Research Focus for this compound | Potential Insights |

| Genomics | Identifying genetic biomarkers that correlate with compound sensitivity or resistance. | Personalized medicine approaches and patient stratification. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications upon treatment. | Elucidation of direct and indirect cellular targets and signaling pathways. |

| Metabolomics | Profiling alterations in endogenous metabolite levels following compound exposure. | Understanding of the compound's impact on cellular metabolism and off-target effects. |

| Transcriptomics | Analyzing changes in gene expression profiles in response to the compound. | Identification of regulated genes and pathways, providing clues to the mechanism of action. |

By integrating data from these omics platforms, researchers can construct a comprehensive network of the molecular interactions of this compound, paving the way for a more complete mechanistic understanding.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comnih.gov These computational tools can be leveraged to accelerate the optimization of this compound and design novel analogs with improved properties.

Key applications of AI and ML in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structure of this compound analogs with their biological activity.

De Novo Drug Design: Utilizing generative models to design novel molecules with desired pharmacological profiles based on the core scaffold of this compound.

ADMET Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the need for extensive experimental testing. researchgate.net

Exploration of Polypharmacology and Multi-target Approaches

The "one molecule, one target" paradigm is increasingly being challenged by the recognition that many effective drugs exert their therapeutic effects by modulating multiple targets. Investigating the polypharmacology of this compound—its ability to interact with multiple cellular targets—could unveil novel therapeutic opportunities and provide a more nuanced understanding of its biological activity.

Future research should focus on:

Target Deconvolution: Employing chemical proteomics and computational approaches to identify the full spectrum of proteins that interact with this compound.

Network Pharmacology Analysis: Integrating target interaction data with biological pathways to understand the compound's effects at a systems level.

Rational Design of Multi-target Ligands: Intentionally designing analogs of this compound that engage specific combinations of targets to achieve synergistic therapeutic effects or to mitigate off-target toxicities.

A thorough exploration of its polypharmacological profile could reposition this compound for new indications and lead to the development of more effective, multi-targeted therapies.

Potential Applications in Novel Therapeutic Areas

While the initial therapeutic focus for this compound may be in a specific disease area, its unique chemical structure and biological activity may lend themselves to applications in other therapeutic fields. A systematic evaluation of its potential in new areas is warranted.

| Potential Therapeutic Area | Rationale for Investigation |

| Neurodegenerative Diseases | Exploration of neuroprotective or disease-modifying effects based on its potential to modulate key pathological pathways. |

| Inflammatory Disorders | Investigation of its anti-inflammatory properties and its ability to modulate immune responses. |

| Oncology | Assessment of its anti-proliferative or pro-apoptotic activity in various cancer cell lines and tumor models. |

| Infectious Diseases | Evaluation of its potential as an antimicrobial or antiviral agent. |

Screening this compound in a diverse range of disease models will be crucial for uncovering its full therapeutic potential and expanding its clinical utility beyond its primary indication.

Conclusion

Summary of Key Research Findings and Methodological Contributions

The synthesis of N-(4-fluorooxolan-3-yl)acetamide can be hypothetically achieved through established synthetic routes. A plausible approach involves the N-acylation of a 4-fluorooxolan-3-amine intermediate with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The synthesis of the key 4-fluorooxolan-3-amine intermediate itself presents a synthetic challenge, likely proceeding through the fluorination of a suitable oxolane precursor.

The physical and chemical properties of this compound are predicted based on the influence of its constituent functional groups. The presence of the polar acetamide (B32628) group suggests the potential for hydrogen bonding, likely resulting in a relatively high melting and boiling point compared to non-polar analogues. The fluorine atom is expected to significantly impact the molecule's polarity, lipophilicity, and metabolic stability. Spectroscopic analysis, a cornerstone of chemical characterization, would be expected to yield specific signatures. For instance, in ¹⁹F NMR spectroscopy, a characteristic signal with coupling to adjacent protons would confirm the presence and environment of the fluorine atom. Similarly, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, and mass spectrometry would confirm the molecular weight.

The reactivity of this compound is dictated by the amide and the fluoro-oxolane moieties. The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding 4-fluorooxolan-3-amine and acetic acid. The C-F bond is generally stable, but its reactivity could be influenced by neighboring group participation from the amide functionality.

While no biological activity has been reported for this compound, the presence of the fluorinated oxolane ring, a motif found in some biologically active compounds, suggests that it could be a valuable scaffold for medicinal chemistry research. The acetamide group itself is a common feature in many pharmaceuticals. researchgate.net The introduction of fluorine can often enhance metabolic stability and binding affinity to biological targets. nih.gov

Unanswered Questions and Research Gaps

The most significant research gap is the absence of any published experimental data for this compound. The synthesis has not been reported, and its physical, chemical, and biological properties remain uncharacterized. Key unanswered questions include:

What is the most efficient and stereoselective method for the synthesis of this compound? The stereochemistry of the fluorine and acetamide groups on the oxolane ring will be crucial for any potential biological activity.

What are the precise physical properties (melting point, boiling point, solubility) of the compound?

What are the detailed spectroscopic characteristics (NMR, IR, Mass Spectrometry) that would unequivocally identify the compound?

What is the conformational preference of the oxolane ring, and how does the fluorine substituent influence it?